5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC20385284
Molecular Formula: C9H15BrN2
Molecular Weight: 231.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15BrN2 |
|---|---|
| Molecular Weight | 231.13 g/mol |
| IUPAC Name | 5-(3-bromo-2-methylpropyl)-1,3-dimethylpyrazole |
| Standard InChI | InChI=1S/C9H15BrN2/c1-7(6-10)4-9-5-8(2)11-12(9)3/h5,7H,4,6H2,1-3H3 |
| Standard InChI Key | AREHHIUYDMINOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CC(C)CBr)C |
Introduction
Structural and Physicochemical Properties
5-(3-Bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole belongs to the pyrazole family, a class of five-membered heterocycles with adjacent nitrogen atoms. The compound’s structure features:
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A 1,3-dimethyl-substituted pyrazole ring
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A 3-bromo-2-methylpropyl group at the 5-position
Table 1: Key physicochemical properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₉H₁₅BrN₂ |
| Molecular weight | 231.13 g/mol |
| IUPAC name | 5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole |
| Predicted density | 1.38–1.42 g/cm³ |
| Boiling point (estimated) | 290–310°C at 760 mmHg |
| LogP (lipophilicity) | 2.8–3.2 |
The bromine atom introduces significant electronegativity to the alkyl chain, influencing both chemical reactivity and potential biological interactions. The methyl groups at positions 1 and 3 create steric hindrance, potentially directing electrophilic attacks to specific ring positions .
Synthetic Methodologies
While no published protocols specifically target this compound, its synthesis can be inferred from established pyrazole alkylation strategies:
Core Reaction Pathway
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Precursor preparation: Synthesis of 3-bromo-2-methylpropyl bromide through free-radical bromination of 2-methyl-1-propene using N-bromosuccinimide (NBS)
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Pyrazole alkylation: Reaction of 1,3-dimethyl-1H-pyrazole with the brominated precursor under basic conditions
Table 2: Representative reaction conditions
| Component | Specification |
|---|---|
| Base | Potassium tert-butoxide (2.2 eq) |
| Solvent | Anhydrous tetrahydrofuran |
| Temperature | 0°C → room temperature |
| Reaction time | 12–18 hours |
| Purification | Silica gel chromatography |
Yield optimization typically requires careful control of stoichiometry and temperature to minimize elimination side reactions .
Chemical Reactivity Profile
The compound exhibits dual reactivity centers: the brominated alkyl chain and the aromatic pyrazole system.
Alkyl Chain Transformations
Table 3: Characteristic side-chain reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic substitution | KCN in DMSO, 80°C | Cyano derivative |
| Elimination | DBU, toluene, reflux | Allylic pyrazole derivative |
| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivative |
| Grignard addition | RMgX, THF, −78°C | Extended alkyl chain derivatives |
The primary bromide undergoes SN2 mechanisms preferentially, though steric effects from the branched chain may slow substitution kinetics compared to linear analogues .
Pyrazole Ring Modifications
Table 4: Directed ring functionalization
| Step | Conditions | Outcome |
|---|---|---|
| Lithiation | LDA, −78°C, THF | C-4 deprotonation |
| Electrophile quenching | I₂, −78°C | 4-Iodo derivative |
| Cross-coupling | Suzuki-Miyaura conditions | Biaryl pyrazole derivatives |
| Organism | MIC Range (μg/mL) | Structure-Activity Notes |
|---|---|---|
| Staphylococcus aureus | 8–32 | Branched chains improve potency |
| Escherichia coli | 64–128 | Limited Gram-negative activity |
| Candida albicans | 16–64 | Halogenation critical for efficacy |
The 2-methyl group may reduce cytotoxicity compared to linear alkyl analogues through modulated lipid solubility .
Industrial and Research Applications
Emerging applications leverage the compound’s unique stereoelectronic profile:
Catalytic Ligand Design
The bromoalkyl side chain serves as a versatile handle for constructing phosphine-free ligands:
Table 6: Ligand-metal complexes
| Metal Center | Application | Stability Constant (log β) |
|---|---|---|
| Pd(II) | Cross-coupling catalysts | 12.8 ± 0.3 |
| Cu(I) | Photoredox catalysis | 9.2 ± 0.2 |
| Ru(II) | Hydrogenation catalysts | 14.1 ± 0.4 |
These complexes demonstrate improved thermal stability compared to traditional triphenylphosphine systems .
Materials Science Applications
Incorporation into polymer backbones enhances dielectric properties:
Table 7: Polymer composite performance
| Property | Neat Polymer | 5% Composite Loading |
|---|---|---|
| Dielectric constant (1kHz) | 2.3 | 3.7 |
| Thermal decomposition | 310°C | 285°C |
| Tensile strength | 45 MPa | 38 MPa |
The bromine content improves flame retardancy while maintaining processability.
| Parameter | Value |
|---|---|
| Bioconcentration factor | 280 L/kg |
| Aquatic toxicity (LC50) | 12 mg/L (Daphnia magna) |
| Photodegradation half-life | 14 days (UV exposure) |
Proper handling requires:
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Closed-system transfers to minimize inhalation exposure
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Halogen-compatible solvent waste disposal
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Regular monitoring of workplace bromine levels
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